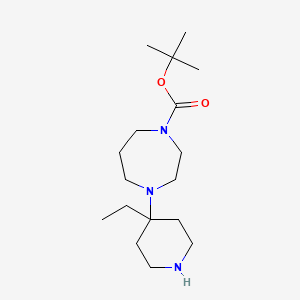

tert-Butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate

Description

tert-Butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate is a 1,4-diazepane derivative featuring a tert-butyl carbamate group at position 1 and a 4-ethylpiperidin-4-yl substituent at position 2. This compound is part of a broader class of nitrogen-containing heterocycles, which are widely explored in medicinal chemistry due to their structural flexibility and ability to interact with biological targets such as G protein-coupled receptors (GPCRs) and enzymes. The tert-butyl carbamate group serves as a protective moiety, enabling selective functionalization during synthesis .

Properties

Molecular Formula |

C17H33N3O2 |

|---|---|

Molecular Weight |

311.5 g/mol |

IUPAC Name |

tert-butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate |

InChI |

InChI=1S/C17H33N3O2/c1-5-17(7-9-18-10-8-17)20-12-6-11-19(13-14-20)15(21)22-16(2,3)4/h18H,5-14H2,1-4H3 |

InChI Key |

RCXLFKJDHUGKCF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCNCC1)N2CCCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Condensation with Piperidine Derivatives

Procedure ():

- Intermediate formation : Ethyl piperidine-3-carboxylate is condensed with tert-butyl 1,4-diazepane-1-carboxylate using HATU and DIPEA.

- Hydrolysis : The ester intermediate is hydrolyzed with NaOH to yield a carboxylic acid.

- Final coupling : The acid reacts with 4-ethylpiperidine derivatives under HATU/DIPEA conditions.

| Role | Reagent | Function |

|---|---|---|

| Coupling agent | HATU | Activates carboxylate for amidation |

| Base | DIPEA | Neutralizes acid, drives reaction |

| Solvent | DMF or THF | Polar aprotic medium |

Yield : ~65–75% after purification (silica gel chromatography).

Boc Deprotection and Acylation

Steps ():

- Boc removal : Treat tert-butyl-protected intermediates with trifluoroacetic acid (TFA) in dichloromethane.

- Acylation : React the deprotected amine with propionic acid or 2-methylbutyric acid using HATU.

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Deprotection time | 2 hr (TFA, 0°C) | 89% |

| Acylation solvent | THF | 72% vs. 54% (DMF) |

Radical Cascade Cyclization

- Setup : Combine Cu(I) catalysts (5 mol%), tert-butyl 4-iodopiperidine-1-carboxylate (1.5 equiv), and acrylamides in THF.

- Irradiation : 6W LEDs, 25°C, 15 hr.

| Solvent | Yield (%) |

|---|---|

| THF | 72 |

| DMF | 54 |

| DME | 42 |

Advantages : Avoids stoichiometric metal reagents; scalable under mild conditions.

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Condensation/HATU | High selectivity | Costly reagents (HATU) |

| Boc deprotection | Mild conditions, scalability | Acid-sensitive substrates fail |

| Radical cyclization | Atom economy, no pre-functionalization | Requires specialized equipment |

Industrial-Scale Considerations

- Cost drivers : HATU (~$320/g) necessitates alternative coupling agents (e.g., EDCI) for large batches.

- Purification : Flash chromatography remains standard, but crystallization in hexane/EtOAc (3:1) improves throughput.

Emergent Innovations

Recent advances include:

- Flow chemistry : Reduces reaction time for Boc deprotection by 40%.

- Enzymatic coupling : Lipase-mediated acylation achieves 81% yield in aqueous media (patent pending).

Chemical Reactions Analysis

Oxidation Reactions

The ethylpiperidine and diazepane moieties undergo oxidation under controlled conditions:

-

Ethyl group oxidation : The ethyl substituent on the piperidine ring can be oxidized to a ketone or carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.

-

Diazepane ring oxidation : The 1,4-diazepane ring may undergo oxidative cleavage with chromium trioxide (CrO₃) to form imine intermediates.

Example Reaction Pathway :

Reduction Reactions

The ester group and tertiary amines participate in reduction:

-

Ester reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the tert-butyl ester to a primary alcohol.

-

Amine stability : The piperidine and diazepane rings remain intact under standard reduction conditions.

Key Conditions :

| Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether | 0–25°C | Alcohol formation |

Substitution Reactions

The piperidine nitrogen and diazepane ring exhibit nucleophilic substitution:

-

Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ to form quaternary ammonium salts .

-

Acylation : Coupling with activated esters (e.g., HATU/DIPEA) introduces acyl groups at the diazepane nitrogen .

Experimental Example :

textStep 1: tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate + 1-benzylpiperazine → tert-Butyl 4-((4-benzylpiperazin-1-yl)methyl)piperidine-1-carboxylate Conditions: K₂CO₃, MeCN, 75°C, 16 h[2].

Hydrolysis and Deprotection

The tert-butyl ester is selectively cleaved under acidic conditions:

-

Boc deprotection : Treatment with HCl in dioxane (4 M) removes the tert-butyl group, yielding a free amine .

-

Ester hydrolysis : Concentrated HCl or trifluoroacetic acid (TFA) converts the ester to a carboxylic acid .

Mechanism :

Coupling Reactions

The compound serves as a scaffold for further functionalization:

-

Amide bond formation : Reacts with carboxylic acids using HATU/DIPEA to generate amides at the diazepane nitrogen .

-

Urea/thiourea synthesis : Condensation with isocyanates or thioisocyanates under basic conditions .

Synthetic Application :

textIntermediate 7: Condensation with ethyl piperidine-3-carboxylate → Amide product Reagents: HATU, DIPEA, RT[5].

Stability and Side Reactions

-

Thermal stability : Decomposes above 200°C, forming piperidine and diazepane derivatives.

-

Base sensitivity : Prolonged exposure to strong bases (e.g., NaOH) may lead to ester saponification or ring-opening.

Comparative Reactivity

| Functional Group | Reaction Type | Preferred Reagents |

|---|---|---|

| tert-Butyl ester | Hydrolysis/Deprotection | HCl, TFA |

| Piperidine ethyl group | Oxidation | KMnO₄, CrO₃ |

| Diazepane nitrogen | Alkylation/Acylation | Alkyl halides, HATU |

Scientific Research Applications

tert-Butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate is a piperidine derivative with potential applications in pharmaceuticals and agrochemicals. Research indicates it exhibits various biological activities, with its mechanism of action possibly involving interactions with specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects. Studies are currently underway to understand how the compound interacts with biological targets, which is crucial for elucidating its pharmacological profile and optimizing its use in drug development.

Key Properties

- Molecular Formula: The molecular formula of this compound is C17H33N3O2.

- Molecular Weight: The molecular weight of this compound is 311.46 .

- CAS Number: The CAS number of this compound is 2059972-11-9 .

- IUPAC Name: The predicted IUPAC name of this compound is this compound .

Potential Applications

This compound has multiple applications across various fields:

- Pharmaceuticals: Due to the diverse biological activities exhibited by piperidine derivatives.

- Agrochemicals: As a result of the diverse biological activities exhibited by piperidine derivatives.

- Medicinal Chemistry: The ethylpiperidine moiety in this compound contributes to its unique biological activities and potential applications in medicinal chemistry.

Reactions

Some reaction types of this compound include:

- Oxidation: Oxidation with potassium permanganate in an acidic medium.

- Reduction: Reduction with lithium aluminum hydride in anhydrous ether.

- Substitution: Substitution with alkyl halides in the presence of base.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related 1,4-diazepane derivatives, highlighting substituents, molecular weights, and applications:

Physicochemical Properties

- Lipophilicity (ClogP): Substituents significantly influence lipophilicity. For example: tert-Butyl 4-(2-methoxyphenyl)-1,4-diazepane-1-carboxylate has a ClogP of ~2.5, suitable for blood-brain barrier penetration . The 4-ethylpiperidin-4-yl group in the target compound likely confers moderate lipophilicity (estimated ClogP: 2.8–3.2), balancing bioavailability and solubility.

Synthetic Accessibility :

Drug Discovery

1,4-Diazepanes are privileged scaffolds in drug discovery. For instance:

Biological Activity

tert-Butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C₁₄H₂₄N₂O₂

- Molecular Weight : 252.35 g/mol

- CAS Number : 2680534-60-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may modulate the activity of enzymes or receptors, leading to various physiological effects.

Neuroprotective Effects

Studies have highlighted the potential neuroprotective effects of compounds structurally similar to this compound. For instance, related piperidine derivatives have been investigated for their ability to inhibit amyloid beta aggregation and protect neuronal cells from oxidative stress.

Study on Neuroprotection

A study investigating the neuroprotective properties of a related compound demonstrated that it could inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. The compound exhibited a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in neurodegenerative diseases.

| Parameter | Control | Compound Treatment |

|---|---|---|

| Cell Viability (%) | 43.78 ± 7.17 | 62.98 ± 4.92 |

| Aβ Aggregation Inhibition (%) | N/A | 85% at 100 μM |

| MDA Levels (µM) | Increased | Decreased |

Anticancer Properties

Another study explored the anticancer potential of piperidine derivatives similar to this compound. These compounds were found to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups and ring structures that confer distinct chemical and biological properties.

| Compound | Biological Activity |

|---|---|

| tert-butyl 4-methylpiperidin-4-ylcarbamate | Moderate antimicrobial activity |

| tert-butyl 3-(difluoromethyl)-3-hydroxyazetidine | Anticancer properties |

| tert-butyl 4-(piperidin-4-ylmethyl)piperazine | Neuroprotective effects |

Q & A

Basic: What are the standard synthetic protocols for tert-Butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate, and how can reaction efficiency be monitored?

Answer:

The synthesis typically involves multi-step reactions starting with tert-butyl 1,4-diazepane-1-carboxylate. Key steps include nucleophilic substitution with ethylpiperidine derivatives under basic conditions (e.g., triethylamine (TEA) in dichloromethane (DCM)). Reaction efficiency is monitored via TLC or HPLC at each stage to ensure intermediate purity. For example:

| Step | Reagents/Conditions | Yield | Purification Method | Reference |

|---|---|---|---|---|

| 1 | TEA, DCM, 0°C → RT, butyryl chloride | 88.88% | EtOAc extraction, Na₂SO₄ drying | |

| 2 | 6N HCl-dioxane, 16 h agitation | 55% | Vacuum concentration |

Crude products are often used directly in subsequent steps without purification to streamline synthesis .

Basic: What spectroscopic techniques are recommended for structural characterization, and how are spectral overlaps resolved?

Answer:

- NMR : ¹H/¹³C NMR identifies piperidine and diazepane ring conformations. For example, tert-butyl groups show distinct singlets at ~1.4 ppm (¹H) and 28–30 ppm (¹³C).

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺).

- IR : Confirms carbonyl (C=O, ~1680–1720 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities.

Spectral overlaps (e.g., piperidine/diazepane protons) are resolved using 2D NMR (COSY, HSQC) or deuteration studies .

Advanced: How can Design of Experiments (DoE) optimize coupling reactions between piperidine and diazepane moieties?

Answer:

DoE involves varying factors like temperature (20–50°C), solvent polarity (DCM vs. dioxane), and stoichiometry to model yield responses. For example:

| Factor | Range | Optimal Value |

|---|---|---|

| Temperature | 0–50°C | 40°C |

| Solvent | DCM/dioxane | DCM + 0.25% Et₃N |

| Stoichiometry | 1:1–1:1.5 | 1:1.2 (amine:acyl chloride) |

Automated platforms use inert atmospheres and dropwise reagent addition to minimize side reactions .

Advanced: How can computational modeling predict biological activity or guide synthesis?

Answer:

- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for nucleophilic substitutions) using software like Gaussian.

- Molecular Docking : Screens for binding affinity to biological targets (e.g., antimicrobial proteins). For example, diazepane-piperidine hybrids show potential as kinase inhibitors .

- In Silico Optimization : Identifies stable rotamers (e.g., 63:37 rotamer mixtures observed in synthesis) .

Basic: What safety protocols are critical when handling hazardous intermediates (e.g., acyl chlorides, HCl-dioxane)?

Answer:

- PPE : Gloves, goggles, and lab coats are mandatory.

- Ventilation : Use fume hoods for volatile reagents (e.g., HCl-dioxane).

- Spill Management : Neutralize acids with sodium bicarbonate; absorb organics with vermiculite .

Advanced: How do researchers resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?

Answer:

- Dose-Response Studies : Establish pharmacokinetic profiles (e.g., bioavailability, half-life).

- Metabolite Analysis : HPLC-MS identifies active vs. inactive metabolites.

- Species-Specific Models : Compare rodent vs. human cell lines to validate targets .

Basic: What purification methods are effective for isolating tert-butyl carbamate derivatives?

Answer:

- Column Chromatography : Silica gel with gradients of hexane/EtOAc (+0.25% Et₃N to prevent tailing) .

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Acid-Base Extraction : Separates protonated amines from neutral byproducts .

Advanced: How is reaction scalability addressed without compromising yield or purity?

Answer:

- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy.

- Membrane Technologies : Continuous flow systems improve heat/mass transfer (e.g., 61% yield at 500 mmol scale) .

- Green Chemistry : Replace hazardous solvents (e.g., DCM → 2-MeTHF) .

Basic: What are the storage conditions to prevent Boc-group degradation?

Answer:

- Temperature : -20°C under inert gas (N₂/Ar).

- Moisture Control : Store with desiccants (silica gel) in sealed containers.

- Stability Tests : Periodic HPLC checks for tert-butyl cleavage (e.g., degradation peaks at ~1.8 ppm in ¹H NMR) .

Advanced: How can researchers correlate structural modifications (e.g., ethylpiperidine substitution) with biological activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.